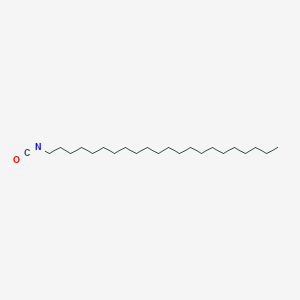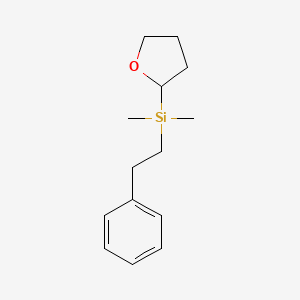
Methyl chrysene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chrysene-1-carboxylate is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of chrysene, which is known for its presence in coal tar and as a byproduct of incomplete combustion of organic matter. The compound has a molecular formula of C19H14O2 and is characterized by a methyl group attached to the chrysene backbone at the 1-position and a carboxylate group at the same position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl chrysene-1-carboxylate can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of chrysene with methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl chrysene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of chrysene-1-carboxylic acid or chrysene-1-one.
Reduction: Formation of chrysene-1-methanol or chrysene-1-aldehyde.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl chrysene-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior and reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a probe in studying metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl chrysene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA or proteins, leading to various biological effects. The pathways involved may include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Chrysene: The parent compound without the methyl and carboxylate groups.
1-Methylchrysene: A derivative with only a methyl group at the 1-position.
Chrysene-1-carboxylic acid: A derivative with only a carboxylate group at the 1-position.
Comparison: Methyl chrysene-1-carboxylate is unique due to the presence of both a methyl and a carboxylate group at the 1-position, which influences its chemical reactivity and biological activity. Compared to chrysene, it has enhanced solubility and reactivity due to the functional groups. The presence of the carboxylate group also allows for further derivatization and functionalization, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
90340-68-4 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
methyl chrysene-1-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)19-8-4-7-15-17-10-9-13-5-2-3-6-14(13)16(17)11-12-18(15)19/h2-12H,1H3 |
InChI-Schlüssel |
IWFIJMFJWRKOPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


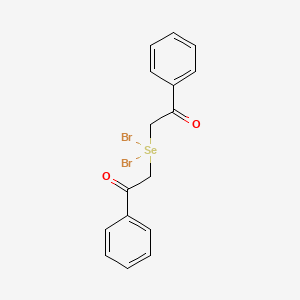
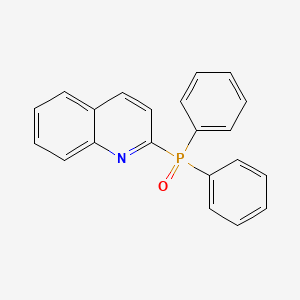

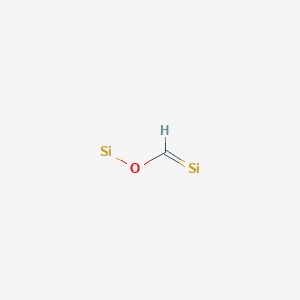
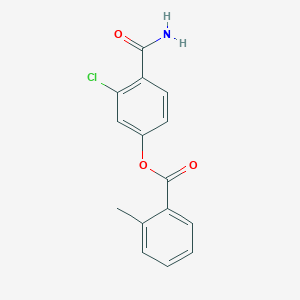

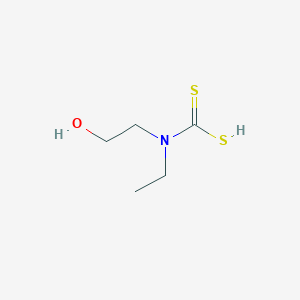
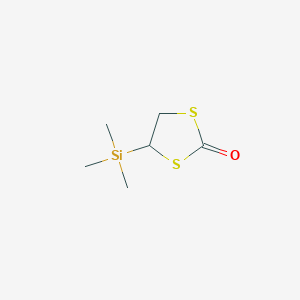
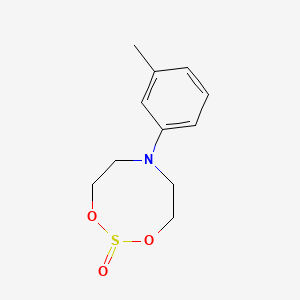
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
